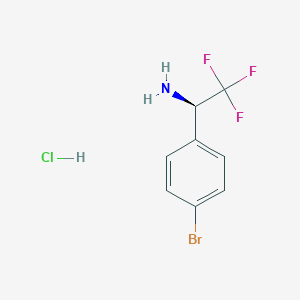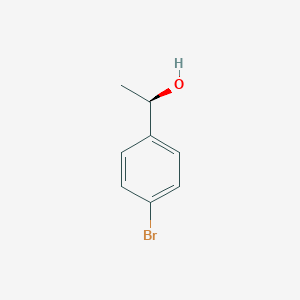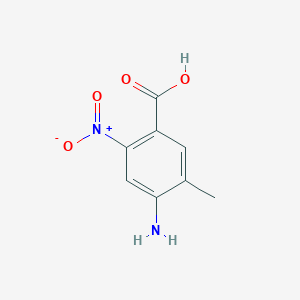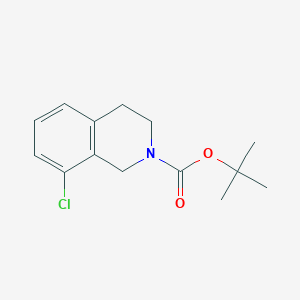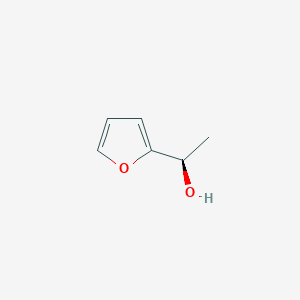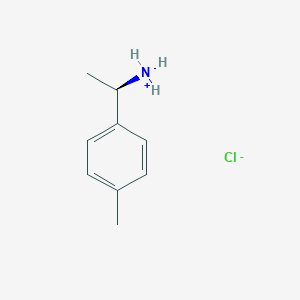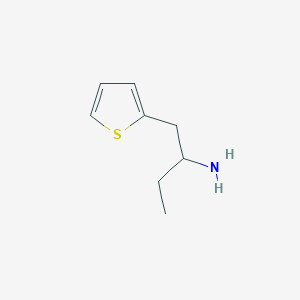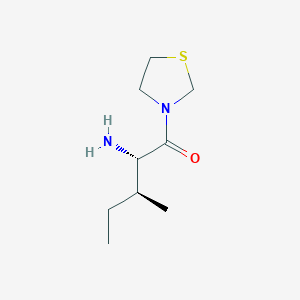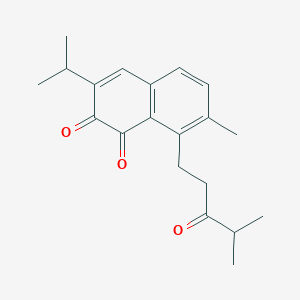
Salvisyrianone
Vue d'ensemble
Description
Cardioactive Terpenoids from Salvia syriaca
Salvisyrianone, a new rearranged diterpene, was discovered in the roots of Salvia syriaca L. This compound, along with other known terpenoids, was isolated and its structure was determined using spectral data. The study focused on the cardiovascular effects of these compounds, testing them on Wistar Albino rats. The crude extract of the roots, which contained salvisyrianone, demonstrated antihypertensive activity, as did two other compounds, ferruginol and 3 beta-hydroxystigmast-5-en-7-one .
Quinone Diterpenes from Salvia Species
While not directly related to salvisyrianone, this research provides context for the chemical family it belongs to. The paper surveys a variety of abietane quinone diterpenes found in Salvia species from different regions. These compounds, including salvisyrianone, have been studied for their diverse biological activities, such as anti-cancer, antioxidant, and antimicrobial properties. The paper also addresses the importance of correct nomenclature and taxonomy for further chemotaxonomic studies .
Structural Elucidation and Synthetic Study of Salviyunnanone A
Although this paper discusses salviyunnanone A, a different compound from salvisyrianone, it provides insight into the structural complexity and synthetic challenges associated with abietane diterpenoids. The study describes the structural elucidation of salviyunnanone A and its absolute configuration, as well as a synthetic study that produced an isomer of the compound. This information is relevant for understanding the molecular structure and potential synthetic pathways of salvisyrianone .
Diterpenoid Abietane Quinones from Salvia regla
This research identifies a new abietane quinone diterpenoid isolated from Salvia regla and details its structure through spectroscopic means. Although the compound is different from salvisyrianone, the methods used for structural determination are applicable to the analysis of salvisyrianone's molecular structure .
Salvicine as a DNA Topoisomerase II Inhibitor
Salvicine, another diterpenoid quinone derived from a Salvia species, exhibits significant anticancer activity by inducing apoptosis in tumor cells. It acts as a topoisomerase II inhibitor, enhancing DNA double-strand breaks. While salvicine is not salvisyrianone, the study of its mechanism of action can provide a comparative basis for understanding the chemical reactions and biological activities of salvisyrianone .
Synthesis of Salvadione B
The synthesis of salvadione B, a hexacyclic triterpene, is described in this paper. Although salvadione B is not directly related to salvisyrianone, the synthetic strategies and insights gained from this study could be useful for the synthesis of salvisyrianone and related compounds .
Applications De Recherche Scientifique
Cardiovascular Applications
Salvisyrianone, identified in Salvia syriaca, has been explored for its cardiovascular benefits. Research has shown that the crude extract from Salvia syriaca, including salvisyrianone, exhibited antihypertensive activity in Wistar Albino rats, suggesting its potential in treating hypertension (Ulubelen et al., 2000).
Pharmacological Diversity in Traditional Medicine
Salvia miltiorrhiza, closely related to Salvia syriaca, has been widely used in traditional medicine for treating coronary heart diseases and cerebrovascular diseases. Its pharmacological diversity, including diterpenoid quinones and essential oils, highlights the potential of salvisyrianone-like compounds in various therapeutic applications (Su et al., 2015).
Neuroprotective Properties
Salidroside, a bioactive extract from traditional herbal medicine, has shown potential neuroprotective capacity. Though not directly linked to salvisyrianone, this research indicates the broader therapeutic potential of compounds derived from similar sources (Fan et al., 2020).
Role in Plant Growth and Development
Salicylic acid, a plant hormone, demonstrates the complexity of compounds related to salvisyrianone. Its role in mediating local and systemic plant defense mechanisms against pathogens points to the broader biological significance of these compounds (Vlot et al., 2009).
Potential in Cancer Research
Salvicine, a compound related to salvisyrianone, has shown significant anticancer activity, especially in human solid tumor models. This suggests the potential role of salvisyrianone in oncological research (Meng et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPHTQAHFLSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salvisyrianone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



